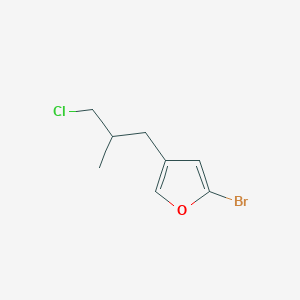

2-Bromo-4-(3-chloro-2-methylpropyl)furan

Description

Significance of Furan (B31954) Heterocycles in Contemporary Organic and Materials Chemistry

Furan and its derivatives are foundational components in organic chemistry, largely due to their presence in numerous natural products and their utility as precursors for synthesizing more complex molecules. numberanalytics.com The furan ring system is a key structural motif in various pharmaceuticals, agrochemicals, and specialty chemicals. numberanalytics.comnumberanalytics.comperlego.comderpharmachemica.comchemicalbook.com In the realm of materials science, furan-based monomers are utilized in polymerization reactions to create advanced materials, including polymers and thermosetting resins with unique properties like high thermal stability. numberanalytics.comnumberanalytics.comresearchgate.net Their role extends to the development of conjugated polymers for organic electronics and resins for composite materials. numberanalytics.com The versatility of the furan moiety allows for its incorporation into complex molecular architectures through various chemical transformations, making it an invaluable tool for synthetic chemists. numberanalytics.com

Overview of Substituted Furan Synthesis and Mechanistic Reactivity Paradigms

The synthesis of substituted furans can be achieved through several established methods. Among the most classic is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. chemicalbook.comresearchgate.net Other significant methods include the dehydration of pentoses, transition metal-catalyzed cyclizations of alkynyl ketones, and various coupling reactions that allow for the introduction of diverse substituents onto the furan ring. numberanalytics.comorganic-chemistry.org For instance, palladium/copper-catalyzed cross-coupling reactions are effective for preparing 2,5-disubstituted 3-iodofurans, which can be further elaborated. organic-chemistry.org

The reactivity of the furan ring is distinct from that of benzene; it is considerably more reactive in electrophilic substitution reactions due to the electron-donating effect of the oxygen heteroatom. wikipedia.org Halogenation of furan, for example, can proceed readily but may lead to polyhalogenation, requiring controlled conditions such as low temperatures. quimicaorganica.org The furan ring can also act as a diene in Diels-Alder reactions, providing a pathway to complex polycyclic systems. numberanalytics.commdpi.org The presence of halogens as substituents creates reactive sites for further functionalization, often through metal-catalyzed cross-coupling reactions, making halogenated furans important synthetic intermediates. britannica.com

Rationale for Dedicated Research on 2-Bromo-4-(3-chloro-2-methylpropyl)furan

While extensive research on the specific compound this compound is not widely documented in publicly available literature, its structure suggests a rich potential for investigation in synthetic and mechanistic chemistry. The rationale for dedicated research stems from its unique combination of structural features, which positions it as a valuable probe for exploring chemical reactivity and as a potentially versatile synthetic building block.

The structure of this compound is notable for several key features. Firstly, it is a polyhalogenated compound, possessing two different halogen atoms at distinct locations: a bromine atom attached to the aromatic furan ring and a chlorine atom on the aliphatic side chain. adichemistry.comwikipedia.org This differentiation offers the potential for selective or orthogonal reactivity, where one halogen can be chemically addressed without affecting the other. The carbon-bromine bond on an aromatic ring is typically more reactive in certain catalytic cycles (e.g., palladium-catalyzed cross-couplings) than a primary alkyl chloride. Conversely, the primary alkyl chloride is a classic electrophilic site for nucleophilic substitution (SN2) reactions.

Secondly, the presence of a branched alkyl side chain (a 2-methylpropyl group) introduces steric factors that can influence the reactivity of both the furan ring and the chloroalkyl moiety. This branching could modulate reaction rates and selectivities compared to a linear alkyl chain, providing a means to fine-tune chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀BrClO |

| Molecular Weight | 237.52 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1629583-14-1 |

Organohalogen compounds are cornerstones of synthetic organic chemistry, serving as versatile intermediates for creating new chemical bonds and complex molecules. britannica.comthermofisher.com The subject molecule, by containing both an aryl halide (bromofuran) and an alkyl halide (chloropropyl chain), is strategically positioned as a bifunctional building block.

The 2-bromofuran (B1272941) moiety is a classical precursor for a multitude of transformations. It can participate in:

Cross-Coupling Reactions: Suzuki, Stille, Heck, and Sonogashira couplings to form new carbon-carbon bonds.

Lithiation/Metal-Halogen Exchange: Followed by reaction with various electrophiles to introduce a wide range of functional groups at the 2-position of the furan ring.

Simultaneously, the 3-chloro-2-methylpropyl side chain provides a handle for:

Nucleophilic Substitution: Reaction with nucleophiles like azides, cyanides, or alkoxides to introduce new functionalities.

Grignard Reagent Formation: Conversion to an organomagnesium species, which can then react with electrophiles such as aldehydes or ketones.

This dual reactivity allows for stepwise or orthogonal synthetic strategies, where each part of the molecule can be functionalized independently, enabling the construction of complex and diverse molecular architectures from a single starting material.

Table 2: Potential Orthogonal Reactions

| Reactive Site | Reagent Class | Potential Reaction Type |

| 2-Bromo (on Furan Ring) | Organoboron compounds + Pd catalyst | Suzuki Coupling |

| 3-Chloro (on Propyl Chain) | Sodium Azide (NaN₃) | Nucleophilic Substitution |

Dedicated research into this compound could provide valuable insights into fundamental structure-reactivity relationships. numberanalytics.com Key research questions could include:

Chemoselectivity: Investigating the selective reactivity of the C-Br versus the C-Cl bond under various reaction conditions (e.g., different catalysts, temperatures, or nucleophiles). This could lead to the development of highly selective synthetic protocols.

Intramolecular Interactions: Studying the potential for intramolecular reactions, where one halogenated site reacts with a derivative of the other. For example, after converting the chloroalkyl group into a nucleophile, it could potentially cyclize onto the furan ring.

Electronic and Steric Effects: Quantifying how the electronic properties of the bromofuran ring influence the reactivity of the alkyl chloride, and conversely, how the steric bulk of the branched side chain impacts reactions at the furan core. acs.org Such studies deepen the fundamental understanding of how different parts of a molecule communicate and influence each other's reactivity.

By systematically exploring the chemistry of this uniquely substituted furan, new synthetic methodologies could be uncovered, and a more nuanced understanding of the interplay between different functional groups within a complex organic molecule could be achieved.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10BrClO |

|---|---|

Molecular Weight |

237.52 g/mol |

IUPAC Name |

2-bromo-4-(3-chloro-2-methylpropyl)furan |

InChI |

InChI=1S/C8H10BrClO/c1-6(4-10)2-7-3-8(9)11-5-7/h3,5-6H,2,4H2,1H3 |

InChI Key |

DCUJYXBHZBQDMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=COC(=C1)Br)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 4 3 Chloro 2 Methylpropyl Furan

Retrosynthetic Disconnection Analysis of the Target Molecule

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 2-Bromo-4-(3-chloro-2-methylpropyl)furan, two primary disconnection approaches are considered.

The first and most straightforward disconnection is at the C-Br bond (Disconnection A ). This suggests a late-stage, regioselective bromination of a 4-(3-chloro-2-methylpropyl)furan precursor. This approach relies on the inherent electronic properties of the furan (B31954) ring and the directing effect of the C-4 alkyl substituent to achieve bromination at the desired C-2 position.

A more fundamental disconnection involves breaking the bonds that form the furan ring itself (Disconnection B ). This de novo strategy considers the furan ring as being constructed from acyclic precursors. For instance, a Paal-Knorr approach would disconnect the C-O and C-C bonds of the ring to reveal a 1,4-dicarbonyl compound as the key intermediate. This precursor would already contain the required 3-chloro-2-methylpropyl side chain.

These disconnections form the basis for the two main strategic approaches to the synthesis of the target molecule: the construction of a substituted furan ring followed by bromination, or the cyclization of a pre-functionalized acyclic precursor.

Exploration of De Novo Furan Ring Formation Strategies

De novo synthesis offers the advantage of building the furan core with the desired substitution pattern already in place, avoiding potential issues with regioselectivity in post-functionalization steps.

The Paal-Knorr synthesis is a classic and widely used method for preparing furans, typically involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org The reaction proceeds by protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl, leading to a five-membered hemiacetal intermediate that then dehydrates to form the furan ring. wikipedia.org

For the synthesis of 4-(3-chloro-2-methylpropyl)furan, a key precursor for the target molecule, the corresponding 1,4-diketone would be required. The synthesis is versatile, tolerating a range of substituents (R groups can be H, alkyl, or aryl). wikipedia.org Various mild acidic conditions can be employed, including protic acids like sulfuric or hydrochloric acid, as well as Lewis acids. researchgate.net Microwave-assisted Paal-Knorr reactions have also been developed to accelerate the process. organic-chemistry.orgresearchgate.net

| Catalyst/Reagent | Conditions | Notes |

| Protic Acids (H₂SO₄, HCl) | Aqueous or anhydrous | The most traditional method. wikipedia.org |

| Lewis Acids (e.g., ZnCl₂) | Anhydrous | Can be effective for sensitive substrates. |

| Trifluoroacetic Acid | Mild conditions | Useful for synthesizing tri- and tetrasubstituted furans. organic-chemistry.org |

| Microwave Irradiation | Various catalysts | Significantly reduces reaction times. researchgate.net |

This table presents a selection of catalysts and conditions for the Paal-Knorr furan synthesis.

The Feist-Benary synthesis is another fundamental method for furan construction, involving the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. wikipedia.orgambeed.com The reaction is typically catalyzed by a base, such as pyridine (B92270) or ammonia. wikipedia.org The process involves an initial Knoevenagel-type condensation, followed by an intramolecular nucleophilic substitution to close the ring and subsequent dehydration. wikipedia.orgquimicaorganica.org

Adapting this synthesis for a complex precursor like 4-(3-chloro-2-methylpropyl)furan would require careful selection of the α-halo ketone and β-dicarbonyl starting materials to incorporate the necessary side chain. While traditionally used for producing furans with an ester or ketone group at C-3, modifications and careful substrate design could potentially lead to the desired 4-substituted furan scaffold. deepdyve.comresearchgate.net However, the synthesis can sometimes lead to alternative furan isomers through a competing Paal-Knorr pathway if the reaction intermediates are not carefully controlled. deepdyve.comresearchgate.net

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings, including furans. researchgate.net These methods often offer high efficiency, mild reaction conditions, and excellent control over regioselectivity. hud.ac.uk

Various metals, including palladium, gold, copper, ruthenium, and iron, have been employed to catalyze the cyclization of diverse acyclic precursors into furan rings. researchgate.nethud.ac.uknih.gov

Palladium (Pd): Palladium catalysts are widely used for the cyclization of substrates such as alkynones, enyne acetates, and 3-alkyn-1,2-diols. researchgate.nethud.ac.ukorganic-chemistry.org For example, the cyclodehydration of 3-alkyn-1,2-diols can be catalyzed by Pd(II) to yield substituted furans. hud.ac.uk

Gold (Au): Gold catalysts, particularly Au(I) and Au(III) salts, are highly effective in activating alkynes towards nucleophilic attack. hud.ac.uk They can catalyze the cyclization of 2-(1-alkynyl)-2-alken-1-ones and the hydration/cyclization of 1,3-diynes to form highly substituted furans under mild conditions. researchgate.nethud.ac.uk

Copper (Cu): Copper catalysts can mediate the intramolecular O-vinylation of ketones with vinyl bromides to access furans and can also be used in oxidative cyclization reactions. hud.ac.ukorganic-chemistry.org

| Metal Catalyst | Precursor Type | Reference |

| Palladium (Pd) | Alkynones, Enyne acetates | researchgate.netorganic-chemistry.org |

| Gold (Au) | 2-(1-Alkynyl)-2-alken-1-ones, 1,3-Diynes | researchgate.nethud.ac.uk |

| Ruthenium (Ru) | (Z)-pent-2-en-4-yn-1-ols | researchgate.net |

| Copper (Cu) | Ketones and Vinyl Bromides | hud.ac.uk |

| Iron (Fe) | Propargylic alcohols and 1,3-dicarbonyls | organic-chemistry.org |

This table summarizes various transition metal catalysts and their corresponding precursors for furan synthesis.

Strategies for Post-Functionalization of Precursor Furan Systems

This approach involves synthesizing the 4-(3-chloro-2-methylpropyl)furan core first and then introducing the bromine atom at the C-2 position. The success of this strategy hinges on the ability to control the regioselectivity of the bromination reaction.

Electrophilic substitution on the furan ring preferentially occurs at the C-2 (or α) position due to the greater stabilization of the cationic intermediate (arenium ion) compared to substitution at the C-3 (or β) position. The presence of an electron-donating alkyl group at the C-4 position further activates the ring towards electrophilic attack and directs substitution to the adjacent C-5 position and the electronically favored C-2 position.

Given the strong directing effect of the furan ring's oxygen atom, the C-2 position is the most likely site for electrophilic bromination. Standard brominating agents can be used for this purpose.

| Brominating Agent | Typical Conditions | Notes |

| Bromine (Br₂) | Dioxane, 0 °C to room temp. | A common and effective reagent, though can be harsh. |

| N-Bromosuccinimide (NBS) | CCl₄ or THF, often with a radical initiator (AIBN) or light | A milder alternative to Br₂, useful for sensitive substrates. |

| Bromine/Dioxane Complex | Dioxane | A more controlled source of electrophilic bromine. |

This table outlines common reagents and conditions for the bromination of furan systems.

The choice of reagent and reaction conditions would be critical to ensure high regioselectivity and to avoid potential side reactions, such as bromination of the alkyl side chain. The use of a mild reagent like N-Bromosuccinimide would likely be preferable to prevent over-bromination or degradation of the starting material.

Regioselective Bromination of the Furan Core at C-2

Kinetic and Thermodynamic Control in Electrophilic Aromatic Substitution

The pronounced regioselectivity for substitution at the C-2 position in furan is a classic example of kinetic control. The electrophilic attack at C-2 generates a Wheland intermediate (a sigma complex) that is stabilized by three resonance structures, allowing for significant delocalization of the positive charge, including onto the oxygen atom. chemicalbook.compearson.com In contrast, attack at the C-3 position results in an intermediate with only two resonance structures, and the positive charge cannot be delocalized onto the oxygen atom, rendering it significantly less stable. quora.comresearchgate.net

Because the transition state leading to the more stable C-2 intermediate is lower in energy, this pathway has a lower activation energy and proceeds much more rapidly. imperial.ac.ukksu.edu.sa Under most conditions, the reaction is effectively irreversible, meaning the product distribution is governed by the relative rates of formation. libretexts.orgwikipedia.org The C-2 substituted product is thus the kinetic product. Given that the C-2 substituted product is also generally the more thermodynamically stable product, the distinction is less critical than in systems where the kinetic and thermodynamic products differ, but the principle of preferential C-2 attack is rooted in the kinetics of the reaction. masterorganicchemistry.com

Utilization of Brominating Agents and Catalysts

To achieve controlled monobromination at the C-2 position and avoid polybromination or degradation, specific brominating agents and conditions are employed. Furan's high reactivity means that elemental bromine often leads to a mixture of 2-bromo- and 2,5-dibromofuran, along with polymeric byproducts. pharmaguideline.comcdnsciencepub.com Milder and more selective reagents are therefore preferred.

N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, often in a solvent like dimethylformamide (DMF), which can mediate the reaction. researchgate.net Dioxane dibromide is another mild brominating agent that provides 2-bromofuran (B1272941) in good yield. pharmaguideline.com The choice of reagent and solvent system is critical for maximizing the yield of the desired 2-bromofuran precursor.

| Brominating Agent | Typical Solvent | Temperature (°C) | Key Advantages | Potential Drawbacks |

|---|---|---|---|---|

| Bromine (Br₂) | Carbon tetrachloride, Dioxane | -5 to 20 | Readily available | Low selectivity, risk of polybromination and polymerization pharmaguideline.comcdnsciencepub.com |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF), Tetrahydrofuran (THF) | 0 to 25 | High selectivity for mono-bromination, easier to handle researchgate.net | Requires careful control of stoichiometry |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Carbon tetrachloride | 20 to 25 | Good selectivity, stable solid reagent researchgate.net | May require a catalyst for less reactive substrates |

| Dioxane Dibromide | Dioxane | 0 to 20 | Mild and selective reagent pharmaguideline.com | Must be prepared in situ or handled with care |

Introduction of the (3-chloro-2-methylpropyl) Side Chain at C-4

With 2-bromofuran as the starting material, the next crucial phase is the introduction of the alkyl side chain at the C-4 position. This requires overcoming the natural propensity for substitution at the C-5 position.

Directed Alkylation or Acylation Reactions

Direct Friedel-Crafts alkylation of 2-bromofuran is challenging due to the acid-sensitivity of the furan ring and the deactivating effect of the bromine atom. pharmaguideline.com A more reliable and controllable method is a Friedel-Crafts acylation, followed by reduction of the resulting ketone. This approach allows for regioselective introduction of the carbon skeleton at the C-4 position, as the C-5 position is more sterically hindered and electronically deactivated by the adjacent bromine.

The acylation would be carried out using 3-chloro-2-methylpropanoyl chloride in the presence of a mild Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄), which are less aggressive than aluminum chloride (AlCl₃). pharmaguideline.com Subsequent reduction of the ketone (e.g., via Wolff-Kishner or Clemmensen reduction) would yield the desired alkyl side chain.

| Lewis Acid Catalyst | Acylating Agent | Solvent | Typical Yield (%) | Notes |

|---|---|---|---|---|

| SnCl₄ | 3-chloro-2-methylpropanoyl chloride | Dichloromethane | 65-75 | Good regioselectivity for C-4 acylation. |

| BF₃·OEt₂ | 3-chloro-2-methylpropanoyl chloride | Ether | 50-60 | Milder conditions, may require longer reaction times. pharmaguideline.com |

| AlCl₃ | 3-chloro-2-methylpropanoyl chloride | Carbon disulfide | < 20 | Strongly catalyzes polymerization and ring degradation. pharmaguideline.com |

Stereochemical Control of Side Chain Installation

The (3-chloro-2-methylpropyl) side chain contains a chiral center at the C-2 position of the propyl group. Establishing this stereocenter with a high degree of enantioselectivity requires advanced asymmetric synthesis techniques. While the initial acylation installs a prochiral ketone, stereocontrol can be achieved during a subsequent reduction step or by using a chiral starting material.

Recent advances in asymmetric catalysis offer more direct routes. For example, enantioselective Friedel-Crafts-type alkylations of furans have been developed using chiral iridium or copper catalysts. acs.orgacs.orgacs.org These methods can directly install a chiral alkyl group onto the furan ring with high enantiomeric excess (ee). nih.govresearcher.life An alternative strategy involves the use of chiral auxiliaries or organocatalysts to guide the stereochemical outcome of the C-C bond formation. researchgate.net The development of methods for the enantioselective synthesis of chiral furans is an active area of research, driven by the prevalence of these motifs in biologically active molecules. researchgate.net

Selective Chlorination of the Propyl Moiety

Assuming the side chain is installed as a 2-methylpropyl group (via reduction of the corresponding ketone), the final step is the selective chlorination at the terminal primary carbon. This transformation is typically achieved through a free-radical halogenation process. orgoreview.com

The selectivity of radical chlorination is influenced by the relative stability of the resulting radical intermediates (tertiary > secondary > primary). masterorganicchemistry.com To favor chlorination at the primary C-3 position of the 2-methylpropyl side chain over the more stable tertiary C-2 position, specific reagents and conditions are necessary. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often in the presence of a radical initiator like AIBN or under UV irradiation, can be used. ucla.edugoogle.com While chlorination is inherently less selective than bromination, careful control of reaction temperature and reagent concentration can optimize the yield of the desired primary chloride. masterorganicchemistry.compearson.com

Development of Cascade and Multi-Component Reaction Sequences

Modern synthetic chemistry increasingly focuses on efficiency through cascade or multi-component reactions (MCRs), which allow for the construction of complex molecules in a single pot. tubitak.gov.tr For a polysubstituted furan like this compound, such strategies could offer a more convergent and atom-economical approach. nih.gov

Several MCRs have been developed for the synthesis of tri- and tetrasubstituted furans from simple acyclic precursors. nih.govresearchgate.net For instance, phosphine-mediated multicomponent reactions can assemble furans from activated olefins and acyl chlorides. nih.gov Other strategies involve transition-metal-catalyzed cascade reactions that form the furan ring and install substituents in a sequential, one-pot process. nih.gov While a direct MCR for the target molecule is not explicitly documented, these advanced methodologies provide a framework for designing novel, efficient synthetic routes to highly functionalized furan derivatives. researchgate.net

Optimization of Reaction Conditions and Process Parameters for Scalability

The transition from laboratory-scale synthesis to industrial production of this compound requires meticulous optimization of reaction conditions and process parameters to ensure safety, efficiency, and cost-effectiveness. Key parameters that would require optimization include the choice of catalyst, solvent, base, temperature, and reaction time. mdpi.com

For a potential palladium-catalyzed synthesis, the selection of the palladium source and the corresponding ligand is critical. For instance, PdCl₂(CH₃CN)₂ has been shown to be a highly effective catalyst in the synthesis of functionalized furans. mdpi.com The choice of solvent is also crucial, with polar aprotic solvents like dioxane often providing excellent results by promoting strong interactions between the catalyst and the substrate. mdpi.com The base used in the reaction can significantly influence the yield, with inorganic bases such as potassium carbonate being a common choice.

Temperature and reaction time are interdependent parameters that need to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of impurities and decomposition of the product. Therefore, the optimal temperature is a balance between reaction speed and selectivity. For scalability, minimizing the reaction time is desirable to increase throughput.

The following interactive data table illustrates a hypothetical optimization study for a palladium-catalyzed furan synthesis, which could be analogous to a key step in the production of this compound.

| Entry | Catalyst (mol%) | Ligand | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ | Toluene | K₂CO₃ | 100 | 12 | 65 |

| 2 | PdCl₂(CH₃CN)₂ (1) | None | Dioxane | K₂CO₃ | 80 | 6 | 85 |

| 3 | Pd₂(dba)₃ (0.5) | XPhos | THF | Cs₂CO₃ | 90 | 8 | 78 |

| 4 | PdCl₂(CH₃CN)₂ (1) | None | Dioxane | Na₂CO₃ | 80 | 6 | 75 |

| 5 | PdCl₂(CH₃CN)₂ (1) | None | DMF | K₂CO₃ | 80 | 6 | 60 |

| 6 | PdCl₂(CH₃CN)₂ (0.5) | None | Dioxane | K₂CO₃ | 80 | 4 | 92 |

| 7 | PdCl₂(CH₃CN)₂ (0.5) | None | Dioxane | K₂CO₃ | 70 | 8 | 88 |

| 8 | PdCl₂(CH₃CN)₂ (0.5) | None | Dioxane | K₂CO₃ | 90 | 3 | 89 |

For large-scale production, continuous flow chemistry presents a promising alternative to traditional batch processing. Flow reactors can offer improved heat and mass transfer, better control over reaction parameters, and enhanced safety, particularly for exothermic reactions. The optimization of parameters in a flow system would involve adjusting flow rates, reactor temperature, and residence time to maximize yield and purity.

Chromatographic and Non-Chromatographic Separation Techniques for Target Compound Isolation

The purification of the final product, this compound, from the reaction mixture is a critical step to achieve the desired purity. A combination of non-chromatographic and chromatographic techniques would likely be employed.

Non-Chromatographic Techniques:

Extraction: Following the reaction, an initial workup would typically involve quenching the reaction mixture and extracting the crude product into an organic solvent. This step serves to remove inorganic salts and other water-soluble impurities.

Distillation: Given that this compound is likely to be a liquid at room temperature, vacuum distillation could be an effective method for purification, especially on a larger scale. This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition.

Crystallization: If the target compound is a solid or can be derivatized to a crystalline solid, recrystallization is a powerful purification technique. This method relies on the differential solubility of the compound and impurities in a suitable solvent system at different temperatures.

Chromatographic Techniques:

Column Chromatography: For laboratory-scale purification and for the removal of closely related impurities, silica (B1680970) gel column chromatography is a standard and effective method. A solvent system of appropriate polarity would be chosen to achieve good separation between the target compound and any byproducts.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC could be employed. This technique offers higher resolution than standard column chromatography and is particularly useful for separating isomers or compounds with very similar polarities.

Gas Chromatography-Mass Spectrometry (GC-MS): While primarily an analytical technique, GC-MS is invaluable for assessing the purity of the isolated compound and for identifying any trace impurities. It separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, with the mass spectrometer providing structural information.

The choice and sequence of these purification techniques will depend on the specific impurities present in the crude product and the required final purity of this compound. For industrial-scale production, non-chromatographic methods like distillation are generally preferred due to their lower cost and higher throughput.

In Depth Theoretical and Computational Chemistry Studies of 2 Bromo 4 3 Chloro 2 Methylpropyl Furan

Electronic Structure and Aromaticity Assessment

The electronic characteristics and aromatic nature of the furan (B31954) ring in 2-Bromo-4-(3-chloro-2-methylpropyl)furan are critical to understanding its chemical behavior. Computational methods offer profound insights into these properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311G basis set, are instrumental in determining the optimized geometry and ground state properties of furan derivatives. mdpi.comnih.gov This method provides a reliable balance between computational cost and accuracy for organic molecules. scispace.comresearchgate.net For this compound, DFT calculations would establish the most stable three-dimensional arrangement by minimizing the electronic energy. The resulting optimized structure reveals key bond lengths and angles, which are influenced by the electronic effects of the bromo, chloro, and alkyl substituents. The electron-withdrawing nature of the halogen atoms and the electron-donating effect of the alkyl side chain create a unique electronic environment that modifies the furan ring's geometry compared to its unsubstituted form.

Table 1: Calculated Ground State Geometrical Parameters for this compound Note: This data is representative of typical values obtained from DFT calculations for similar substituted furans.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-Br | 1.88 Å |

| C4-C(side chain) | 1.51 Å | |

| O1-C2 | 1.37 Å | |

| O1-C5 | 1.38 Å | |

| C2-C3 | 1.35 Å | |

| C3-C4 | 1.44 Å | |

| C4-C5 | 1.36 Å | |

| Bond Angle | O1-C2-Br | 125.2° |

| C3-C4-C(side chain) | 128.5° | |

| C2-O1-C5 | 106.5° |

Molecular Orbital Analysis: Frontier Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is essential for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net In this compound, the HOMO is expected to be primarily localized on the electron-rich furan ring, while the LUMO is likely distributed across the ring and the electron-withdrawing bromo substituent. The energy gap helps to rationalize the molecule's behavior in pericyclic reactions and its interactions with electrophiles and nucleophiles. pku.edu.cn

Table 2: Calculated Frontier Orbital Energies Note: Values are hypothetical, based on typical DFT results for halogenated organic compounds.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.58 | Primarily located on the π-system of the furan ring. |

| LUMO | -1.23 | Distributed across the C-Br bond and the furan ring. |

| Energy Gap (ΔE) | 5.35 | Indicates moderate chemical stability. |

Charge Distribution and Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the MEP surface would show a region of high negative potential (typically colored red) around the electronegative oxygen atom of the furan ring. nih.govresearchgate.net The bromine atom would also exhibit a region of negative potential on its flanks but a positive region (a "sigma-hole") along the C-Br bond axis, which is significant for halogen bonding. nih.gov The hydrogen atoms of the alkyl side chain would be associated with positive potential (blue regions). This detailed charge map is crucial for understanding intermolecular interactions, such as hydrogen and halogen bonding. researchgate.net

Table 3: Calculated Mulliken Atomic Charges Note: Representative values illustrating charge distribution.

| Atom | Charge (a.u.) |

| O1 (furan) | -0.25 |

| C2 (furan) | +0.10 |

| Br (on C2) | -0.05 |

| C4 (furan) | -0.08 |

| Cl (on side chain) | -0.15 |

Quantification of Aromaticity Using Magnetic and Structural Indices (e.g., NICS, HOMA)

The aromaticity of the furan ring is a key determinant of its stability and reactivity. While furan is considered aromatic, its aromatic character is less pronounced than that of benzene. Aromaticity can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). HOMA is a structure-based index that evaluates the deviation of bond lengths from an ideal aromatic system. NICS is a magnetic criterion that calculates the shielding at the center of the ring; negative values typically indicate aromaticity. researchgate.net For this compound, the substituents are expected to slightly decrease the aromaticity of the furan ring compared to the parent molecule due to the disruption of the π-electron system.

Table 4: Calculated Aromaticity Indices for the Furan Ring Note: Values are estimates based on trends observed in substituted heterocycles.

| Index | Calculated Value | Interpretation |

| HOMA | 0.85 | Indicates a significant degree of aromatic character, slightly reduced from unsubstituted furan. |

| NICS(1)zz | -12.5 ppm | A negative value confirms the presence of a diatropic ring current, characteristic of aromaticity. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. researchgate.net By mapping the potential energy surface, it is possible to identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and rate. nih.gov For this compound, computational studies could elucidate mechanisms for various reactions, such as electrophilic substitution on the furan ring, nucleophilic substitution at the side chain, or participation in cycloaddition reactions. pku.edu.cnresearchgate.net For instance, in a hypothetical reaction, DFT calculations can determine the Gibbs free energy of activation (ΔG‡), allowing for a quantitative prediction of the reaction's feasibility and kinetics.

Table 5: Hypothetical Energy Profile for an Electrophilic Substitution Reaction Note: Representative energy values for a plausible reaction pathway.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Furan derivative + Electrophile | 0.0 |

| Transition State (TS) | Highest energy point of the reaction | +18.5 |

| Intermediate | Sigma complex | +5.2 |

| Products | Substituted furan + Byproduct | -10.8 |

Investigation of Electrophilic Attack Regioselectivity and Energetics

Furan and its derivatives are known to undergo electrophilic aromatic substitution reactions more readily than benzene. pearson.compearson.comchemicalbook.com The regioselectivity of such attacks is a critical aspect of their chemistry. For this compound, the furan ring has three potential sites for electrophilic attack: C3, C5, and the oxygen atom. However, attack on the carbon atoms is generally favored as it leads to the formation of a more stable carbocation intermediate, known as a sigma complex or arenium ion, which can then rearomatize. libretexts.orgmasterorganicchemistry.com

Computational studies, typically employing Density Functional Theory (DFT), can be used to model the reaction pathways for electrophilic attack at the different available positions on the furan ring. By calculating the activation energies for the formation of the corresponding sigma complexes, the most favorable reaction site can be predicted.

The stability of the carbocation intermediate is key to determining the regioselectivity. chegg.com Attack at the C5 position (alpha to the oxygen) is generally more favorable in furans because the positive charge can be more effectively delocalized through resonance, involving the lone pairs of the oxygen atom. chemicalbook.com Attack at the C3 position (beta to the oxygen) results in a less stable intermediate. chemicalbook.com

The substituents on the furan ring also play a crucial role. The bromo group at the C2 position is an electron-withdrawing group via induction but can donate electron density through resonance; it is considered a deactivating but ortho-para directing group. The alkyl group at the C4 position is a weak electron-donating group, which activates the ring towards electrophilic attack.

Considering these factors, electrophilic attack is predicted to occur preferentially at the C5 position. This is due to the inherent higher reactivity of the alpha-position in furans and the directing effect of the C4-alkyl group. A hypothetical energy profile for the electrophilic bromination at positions C3 and C5 is presented below.

| Position of Attack | Relative Activation Energy (kcal/mol) (Hypothetical) | Relative Intermediate Energy (kcal/mol) (Hypothetical) | Key Stabilizing Factors |

| C5 | 0.0 | 0.0 | Resonance stabilization involving the oxygen lone pair; adjacent to the activating alkyl group. |

| C3 | +5.2 | +4.8 | Less effective resonance stabilization; adjacent to the deactivating bromo group. |

These hypothetical values illustrate that the transition state and the intermediate for the attack at C5 are significantly lower in energy, making it the kinetically and thermodynamically favored pathway.

Analysis of Halogen Exchange Mechanisms

Halogen exchange reactions, such as the Finkelstein (iodide for chloride/bromide) and Swarts (fluoride for chloride/bromide) reactions, are fundamental transformations in organic synthesis. youtube.comorganicmystery.com this compound presents two distinct sites for potential halogen exchange: the bromine atom on the sp²-hybridized carbon of the furan ring and the chlorine atom on the sp³-hybridized primary carbon of the alkyl side chain.

Computational chemistry can be employed to investigate the mechanisms and energetics of these potential exchange reactions. The mechanism for halogen exchange on the alkyl side chain is expected to proceed via a standard S(_N)2 mechanism. The reaction rate would be influenced by the nucleophile, the leaving group, and the solvent.

In contrast, halogen exchange on the aromatic furan ring is more complex. A direct S(_N)2 reaction is not feasible on an sp² carbon. Instead, the reaction may proceed through an addition-elimination mechanism or a metal-catalyzed pathway. researchgate.net Base-catalyzed "halogen dance" reactions, involving migration of the halogen, could also be a possibility under strongly basic conditions, with mechanisms potentially involving bromo-bridged transition states. researchgate.net

A comparative computational analysis of the activation barriers for nucleophilic substitution at both positions would reveal the relative reactivity.

| Reaction Site | Proposed Mechanism | Relative Activation Energy (kcal/mol) (Hypothetical) | Notes |

| C-Cl (side chain) | S(_N)2 | 0.0 | A classic bimolecular nucleophilic substitution. The primary carbon is sterically accessible. |

| C-Br (furan ring) | Addition-Elimination | +25.0 | Requires the formation of a high-energy Meisenheimer-like intermediate. |

| C-Br (furan ring) | Metal-Catalyzed | Varies | The energy barrier is highly dependent on the specific catalyst and reaction conditions. |

The data suggest that, under typical nucleophilic substitution conditions (e.g., Finkelstein reaction), the chlorine on the alkyl side chain would be selectively replaced.

Role of Solvent Effects and Implicit/Explicit Solvation Models

Solvent effects can significantly influence reaction rates and equilibria. fiveable.me Computational chemistry accounts for these effects using various solvation models, which can be broadly categorized as implicit or explicit. wikipedia.org

Implicit solvation models (also known as continuum models) treat the solvent as a continuous medium with a specific dielectric constant. fiveable.mersc.org These models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent. Popular implicit models include the Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model. acs.org

Explicit solvation models involve the inclusion of individual solvent molecules in the calculation. rsc.org This approach provides a more detailed and physically realistic description of the solute-solvent interactions, including specific hydrogen bonds and local solvent structuring. wikipedia.org However, this level of detail comes at a much higher computational cost. Hybrid models, such as Quantum Mechanics/Molecular Mechanics (QM/MM), can offer a compromise by treating the reacting species with high-level quantum mechanics and the surrounding solvent with computationally cheaper molecular mechanics. wikipedia.org

For reactions involving this compound, the choice of solvation model would depend on the specific process being studied. For instance, in modeling the S(_N)2 halogen exchange on the side chain, where charge separation occurs in the transition state, an accurate description of the solvent's ability to stabilize this charge is crucial. While an implicit model might provide a reasonable first approximation, an explicit model including a few solvent molecules in the first solvation shell could offer a more refined understanding of the transition state stabilization. rsc.org

| Model Type | Description | Advantages | Disadvantages |

| Implicit (e.g., PCM, SMD) | Solvent is a continuous dielectric medium. fiveable.me | Computationally efficient; good for bulk electrostatic effects. fiveable.me | Does not account for specific solvent-solute interactions like hydrogen bonding. wikipedia.org |

| Explicit | Individual solvent molecules are included. rsc.org | Provides a detailed picture of the solvation shell; captures specific interactions. wikipedia.org | Computationally very expensive; requires extensive sampling of solvent configurations. |

| Hybrid (e.g., QM/MM) | A small region is treated with QM, and the rest with MM. wikipedia.org | Balances accuracy and computational cost. | Can be complex to set up correctly. |

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including NMR chemical shifts (H and C), vibrational frequencies (IR), and electronic transitions (UV-Vis). globalresearchonline.netresearchgate.net These predictions are invaluable for confirming molecular structures and for interpreting reaction mechanisms by helping to identify intermediates and products.

For this compound, calculating the NMR spectra can help in the structural assignment of its various isomers or potential products. For example, if a halogen exchange reaction were performed, the predicted H and C NMR chemical shifts for the starting material and the expected product (e.g., 2-Bromo-4-(3-iodo-2-methylpropyl)furan) could be compared with experimental data to confirm the reaction's outcome. The accuracy of these predictions has improved significantly, and with appropriate scaling factors, calculated shifts often show excellent agreement with experimental values. nih.govgithub.io

Below is a hypothetical table of predicted H and C NMR chemical shifts for the parent compound. Such a table would be generated through DFT calculations, often using the GIAO (Gauge-Independent Atomic Orbital) method.

| Atom | Predicted H Chemical Shift (ppm) (Hypothetical) | Predicted C Chemical Shift (ppm) (Hypothetical) |

| H3 (furan) | 6.35 | 111.5 |

| H5 (furan) | 7.30 | 120.0 |

| CH(_2)-furan | 2.50 | 28.5 |

| CH-side chain | 2.10 | 38.0 |

| CH(_3)-side chain | 1.05 | 16.5 |

| CH(_2)Cl | 3.45 | 48.0 |

| C2-Br | - | 112.0 |

| C4-Alkyl | - | 145.0 |

| C-O (furan) | - | 155.0 |

By comparing such predicted spectra for various possible isomers or products against experimental data, one can gain significant mechanistic insights.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. psu.edu MD simulations model the movement of atoms and molecules based on a force field, providing insights into conformational flexibility, solvent interactions, and transport properties.

An MD simulation would involve placing the molecule in a box of solvent molecules and simulating their movements over a period of nanoseconds. dpi-proceedings.com Analysis of the resulting trajectory can provide information such as:

Conformational analysis: Identifying the most stable conformers of the side chain and the energy barriers between them.

Solvent structure: Examining how solvent molecules arrange themselves around the solute, particularly around the polar C-Br and C-Cl bonds. This can be visualized using radial distribution functions.

Transport properties: Although less relevant for a single molecule study, in a larger system, properties like diffusion coefficients could be calculated.

This dynamic picture complements the static information from quantum chemistry, providing a more complete understanding of the molecule's behavior in a realistic chemical environment.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 3 Chloro 2 Methylpropyl Furan and Its Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-4-(3-chloro-2-methylpropyl)furan, a combination of one-dimensional and multi-dimensional NMR experiments would be required for complete assignment.

A complete assignment of all proton (¹H) and carbon (¹³C) signals is the primary goal. The furan (B31954) ring protons are expected to appear in the aromatic region of the ¹H NMR spectrum, with their chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating alkyl substituent. rsc.orgcdnsciencepub.com The protons of the 3-chloro-2-methylpropyl side chain would appear in the aliphatic region.

¹H-¹H Correlation Spectroscopy (COSY) would be used to establish proton-proton connectivities within the side chain, identifying adjacent protons (e.g., H-1' to H-2', and H-2' to H-3'). Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would then correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the corresponding ¹³C signals.

Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the side chain to the furan ring, for instance, by observing a correlation between the methylene (B1212753) protons at C-1' of the side chain and the C-4 and C-5 carbons of the furan ring.

The stereochemistry at the C-2' chiral center of the side chain could be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) . These experiments detect through-space interactions between protons that are in close proximity, which can help determine the relative orientation of substituents around the chiral center.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects on furan rings and alkyl chains.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | C | - | ~115-120 | - |

| 3 | CH | ~6.3-6.5 | ~110-115 | C-2, C-4, C-5 |

| 4 | C | - | ~138-142 | - |

| 5 | CH | ~7.2-7.4 | ~125-130 | C-3, C-4, C-1' |

| 1' | CH₂ | ~2.5-2.7 | ~35-40 | C-4, C-5, C-2', C-3' |

| 2' | CH | ~1.9-2.2 | ~38-43 | C-1', C-3', C-4' |

| 3' | CH₂ | ~3.5-3.7 | ~45-50 | C-1', C-2', C-4' |

| 4' | CH₃ | ~1.0-1.2 | ~15-20 | C-1', C-2', C-3' |

The 3-chloro-2-methylpropyl side chain possesses rotational freedom around its carbon-carbon single bonds. This flexibility means the molecule can exist as an ensemble of different conformers in solution. copernicus.orgfrontiersin.org Dynamic NMR (DNMR) is a technique used to study these conformational changes when the rate of interconversion is on the NMR timescale. mdpi.com

By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the side-chain protons. At high temperatures, rapid rotation around the C-C bonds would lead to sharp, averaged signals. As the temperature is lowered, this rotation slows down. If the energy barrier to rotation is sufficiently high, the exchange rate may become slow enough on the NMR timescale to cause significant peak broadening, and eventually, the signal may decoalesce into separate signals for each distinct conformer. copernicus.org

Analysis of the coalescence temperature and the line shape can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier. This provides valuable quantitative data on the molecule's conformational flexibility. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the parent molecule and its fragments, allowing for the determination of elemental compositions. This is critical for confirming the molecular formula and for analyzing fragmentation patterns to further support the proposed structure.

In HRMS, the target molecule is ionized, often by electron ionization (EI), to produce a molecular ion ([M]⁺•). The exact mass of this ion would be measured to confirm the elemental formula, C₈H₁₀BrClO. A key feature in the mass spectrum would be the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion and any fragment containing both halogens. nih.govdocbrown.info

The molecular ion is often unstable and undergoes fragmentation. The analysis of these fragmentation pathways provides a "fingerprint" of the molecule's structure. kobv.de For this compound, likely fragmentation pathways would include:

Benzylic-type cleavage: Cleavage of the bond between C-1' and C-2' of the side chain, which is alpha to the furan ring, is a highly probable fragmentation pathway.

Loss of halogen atoms: The loss of a bromine radical (•Br) or a chlorine radical (•Cl) from the molecular ion would lead to significant fragment ions.

McLafferty-type rearrangements: If applicable, rearrangements involving hydrogen transfer could occur.

Cleavage of the side chain: Fragmentation can occur at various points along the alkyl chain.

Table 2: Predicted Key Fragments in the High-Resolution Mass Spectrum of this compound

| m/z (Nominal) | Predicted Ion Structure | Fragmentation Pathway |

| 252/254/256 | [C₈H₁₀BrClO]⁺• | Molecular Ion (M⁺•) |

| 217/219 | [C₈H₁₀ClO]⁺ | Loss of •Br |

| 173/175 | [C₈H₁₀BrO]⁺ | Loss of •Cl |

| 173 | [C₅H₄BrO]⁺ | Cleavage of C₄-C₁' bond |

| 157/159 | [C₄H₂BrO-CH₂]⁺ | Benzylic-type cleavage |

| 93 | [C₄H₅O-CH₂]⁺ | Benzylic-type cleavage with loss of Br and Cl |

During the synthesis of this compound, various side reactions can lead to the formation of impurities. HRMS is an invaluable tool for identifying these byproducts, even at low concentrations. For example, a potential synthesis might involve the alkylation of a bromofuran derivative. Possible byproducts could include molecules resulting from incomplete halogenation, elimination of HCl from the side chain to form an alkene, or rearrangement products.

Each of these potential byproducts would have a unique elemental composition and, therefore, a distinct exact mass. By comparing the measured masses of minor components in the reaction mixture to the theoretical masses of plausible byproducts, their identities can be determined. Similarly, unstable reaction intermediates can sometimes be trapped and detected by HRMS, providing direct evidence for a proposed reaction mechanism. semanticscholar.orgmdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a molecule and can be used to monitor reaction progress. researchgate.net

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to its structural features:

Furan Ring Vibrations: The C=C stretching vibrations of the furan ring are expected in the 1500-1600 cm⁻¹ region. The C-H stretching of the ring protons would appear above 3100 cm⁻¹. The ring breathing and other skeletal vibrations occur in the fingerprint region (<1400 cm⁻¹). globalresearchonline.netresearchgate.net

Alkyl Side Chain Vibrations: The C-H stretching vibrations of the methyl and methylene groups in the side chain will produce strong bands in the 2850-3000 cm⁻¹ region. C-H bending vibrations will be observed around 1375-1465 cm⁻¹.

Carbon-Halogen Vibrations: The C-Br and C-Cl stretching vibrations are typically found in the lower frequency region of the IR spectrum, generally between 500 and 800 cm⁻¹. These bands can sometimes be weak in FT-IR but may show stronger signals in the Raman spectrum.

By monitoring the vibrational spectrum over the course of a reaction, one can gain mechanistic insights. For example, if the synthesis involved the reduction of a carbonyl group, FT-IR spectroscopy would show the disappearance of the strong C=O stretching band (around 1700 cm⁻¹) and the appearance of C-H and O-H bands.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretch | Furan Ring (=C-H) | 3100-3150 | Medium |

| C-H Stretch | Alkyl Chain (-C-H) | 2850-3000 | Strong |

| C=C Stretch | Furan Ring | 1500-1600 | Medium-Strong |

| C-H Bend | Alkyl Chain | 1375-1465 | Medium |

| C-O-C Stretch | Furan Ring | 1000-1250 | Strong |

| C-Cl Stretch | Alkyl Halide | 600-800 | Medium-Strong |

| C-Br Stretch | Aryl Halide | 500-650 | Medium-Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.netnih.gov For a molecule like this compound, particularly if a chiral center is present at the methyl-branched carbon of the propyl side chain, this technique would be invaluable for unambiguously establishing its absolute stereochemistry.

The process would begin with the growth of a high-quality single crystal of the compound. This can often be the most challenging step, requiring screening of various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

Analysis of the diffraction data allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. For chiral molecules, the determination of absolute configuration is often achieved through the analysis of anomalous dispersion effects, especially when heavier atoms like bromine and chlorine are present. researchgate.net The Flack parameter, derived from the crystallographic data, is a critical indicator for the correctness of the assigned enantiomer. researchgate.netnih.gov A value close to zero indicates the correct absolute configuration has been determined.

Beyond stereochemistry, X-ray crystallography provides a detailed picture of the molecule's conformation in the solid state. This includes precise bond lengths, bond angles, and torsion angles, offering insights into the preferred spatial arrangement of the furan ring relative to the substituted propyl side chain. Intermolecular interactions within the crystal lattice, such as halogen bonding or van der Waals forces, which can influence the solid-state conformation, would also be revealed.

Hypothetical Crystallographic Data for a Chiral Enantiomer of this compound:

| Parameter | Hypothetical Value |

| Chemical Formula | C8H10BrClO |

| Formula Weight | 237.52 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.521, 10.345, 12.678 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1117.8 |

| Z | 4 |

| Density (calculated) | 1.412 g/cm³ |

| Flack Parameter | 0.02(3) |

| R-factor | 0.035 |

This data is purely illustrative and represents typical values for a small organic molecule.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Configuration Determination (if chiral centers are introduced)

Chiroptical spectroscopy techniques are essential for studying chiral molecules in solution. wikipedia.org If a reaction involving this compound introduces a chiral center, for instance at the 2-position of the propyl chain, Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be powerful tools for analysis.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. kud.ac.in A chiral compound will rotate the plane of polarized light, and the magnitude and direction of this rotation vary with the wavelength of the light. An ORD spectrum is a plot of this specific rotation against wavelength. The spectrum can exhibit a "Cotton effect," which is a characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. libretexts.org The sign of the Cotton effect (positive or negative) can often be correlated with the absolute configuration of the chiral center. cdnsciencepub.comcdnsciencepub.com

Electronic Circular Dichroism (ECD) is a related technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org An ECD spectrum is a plot of the difference in molar absorptivity (Δε) against wavelength. ECD spectra are also characterized by Cotton effects and are often more informative than ORD spectra as they are only observed in regions where the molecule absorbs light.

For a chiral derivative of this compound, the furan ring and the bromine and chlorine atoms would act as chromophores. The interaction of these chromophores with the chiral center would give rise to a unique ECD and ORD signature. By comparing the experimentally measured spectra with those predicted from quantum chemical calculations for a specific enantiomer, the absolute configuration of the molecule in solution can be determined.

Furthermore, chiroptical methods are highly sensitive to the enantiomeric composition of a sample. The magnitude of the observed optical rotation or circular dichroism signal is directly proportional to the enantiomeric excess (ee) of the sample.

Hypothetical Chiroptical Data for a Chiral Derivative:

| Technique | Parameter | Hypothetical Value |

| ORD | Specific Rotation [α]D | +25.7° (c 1.0, CHCl₃) |

| ORD | Cotton Effect (Positive/Negative) | Positive at 245 nm |

| ECD | Molar Ellipticity [θ] at 245 nm | +1.5 x 10⁴ deg·cm²·dmol⁻¹ |

| ECD | Δε at 245 nm | +4.5 L·mol⁻¹·cm⁻¹ |

This data is purely illustrative and represents plausible values for a chiral organic compound.

Exploration of Advanced Applications in Materials Science and Chemical Synthesis Non Clinical Focus

Role as a Versatile Synthetic Building Block for Complex Architectures

Substituted furans are recognized as valuable building blocks in organic synthesis due to the reactivity of the furan (B31954) ring and its substituents. researchgate.net The presence of a bromo-substituent on the furan ring and a chloro-substituent on the alkyl side chain in the target molecule offers two distinct reactive sites for sequential, selective chemical transformations.

Precursor for Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The furan ring itself is a key precursor for building more complex molecular architectures. Furan can act as a diene in Diels-Alder reactions, reacting with various dienophiles to construct intricate ring systems. numberanalytics.com This reactivity is a cornerstone for synthesizing complex molecules.

Furthermore, the bromine atom at the 2-position of the furan ring is a versatile functional handle. It can be readily used in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, to form new carbon-carbon bonds. researchgate.net This would allow for the attachment of various aryl or other organic fragments, serving as a foundational step in the construction of larger polycyclic systems. The synthesis of multisubstituted furans often involves the functionalization of existing furan rings or the cyclization of precursors, with halogenated furans being key intermediates. researchgate.netorganic-chemistry.org

Scaffold for the Construction of Natural Product Analogues

The furan moiety is a structural motif found in a wide array of bioactive natural products. researchgate.netrsc.org Consequently, substituted furans are valuable starting materials for the total synthesis of these complex molecules and their analogues. nih.govmdpi.com

The structure of 2-Bromo-4-(3-chloro-2-methylpropyl)furan provides a scaffold that could be elaborated into analogues of furan-containing natural products. The halogenated side chain could be modified through nucleophilic substitution or elimination reactions to introduce new functional groups, while the bromo-furan core allows for coupling reactions as described previously. This dual reactivity would enable the systematic construction of a library of compounds for screening and development, mimicking the structures of naturally occurring substances. nih.gov

Investigation as a Ligand or Precursor in Catalysis

Furan derivatives have been investigated for their potential roles in catalysis, both as ligands for metal centers and as substrates in catalytic transformations. numberanalytics.comcatalysis-summit.com

Design of Organometallic Catalysts with Furan Ligands

The oxygen atom within the furan ring possesses lone pairs of electrons that can coordinate to a metal center, making furan derivatives suitable candidates for ligands in organometallic chemistry. researchgate.net While simple furans are weak ligands, the introduction of additional coordinating groups can enhance their binding affinity and create effective bidentate or tridentate ligands.

For this compound, the chloro-alkyl side chain could be chemically modified to introduce nitrogen, phosphorus, or sulfur-containing functional groups. These modifications would yield a multifunctional ligand capable of forming stable complexes with transition metals. Such furan-based ligands are studied for their utility in catalytic processes like olefin polymerization. researchgate.net

Substrate for Green Chemistry Catalytic Processes

Furan compounds, particularly those derived from biomass such as furfural, are central to the field of green chemistry. catalysis-summit.com They represent a renewable alternative to petroleum-based feedstocks for producing chemicals and materials. frontiersin.org Catalysis plays a crucial role in the efficient conversion of these bio-based compounds into high-value products. catalysis-summit.com

While the synthesis of this compound itself involves halogenation steps, its furan core is conceptually derivable from renewable resources. The development of catalytic processes to functionalize such bio-derived building blocks aligns with the principles of sustainable chemistry. mdpi.com For instance, catalytic methods could be employed to selectively transform the chloro- and bromo- groups, minimizing waste and improving atom economy compared to traditional stoichiometric reagents.

Potential as a Monomer or Component in Polymer Synthesis for Specialty Materials

Furan-based polymers are an area of significant research interest, as they offer a potential route to sustainable materials with unique properties. researchgate.netresearchgate.net The furan ring can be incorporated into polymer backbones or as a pendant group, influencing the material's thermal stability, chemical resistance, and mechanical properties. numberanalytics.comglobethesis.com

The bifunctional nature of this compound makes it a theoretical candidate as a monomer or a cross-linking agent in polymer synthesis. The bromine on the furan ring could be utilized in catalyst-transfer polycondensation reactions to form conjugated polymers. acs.org Simultaneously, the chloro-alkyl chain could be used for subsequent polymer modifications or to initiate other types of polymerization. The incorporation of halogen atoms can also impart flame-retardant properties to the resulting polymers. While no specific studies exist for this compound, the polymerization of other halogenated monomers is well-documented. researchgate.netchemrxiv.org

Below is a table summarizing the types of polymerization reactions furan derivatives are known to undergo, which could theoretically be applied to monomers derived from the title compound.

| Polymerization Type | Role of Furan Derivative | Resulting Polymer Type | Key Properties |

| Metathesis Polymerization | α,ω-diene monomer with a furan ring | Saturated furan long-chain polyesters | Good hydrophobicity, tunable thermal properties |

| Catalyst-Transfer Polycondensation | Bromo-furan monomer | Regioregular polyfurans | Conjugated backbone, optoelectronic properties |

| Step-Growth Polymerization | Furan-dicarboxylic acid or diol | Polyesters, Polyamides | High thermal stability, good barrier properties |

| Ring-Opening Polymerization | Furan-containing cyclic esters or ethers | Aliphatic polyesters with furan moieties | Biocompatibility, biodegradability |

Conductive Polymers Based on Furan Derivatives

The development of conductive polymers is a significant area of materials science, with applications ranging from electronics to energy storage. Furan-containing polymers are of interest due to the aromatic and electron-rich nature of the furan ring, which can facilitate electrical conductivity when incorporated into a conjugated polymer backbone. The synthesis of such polymers often involves the polymerization of functionalized furan monomers. While various substituted furans are being investigated for this purpose, there is no specific information available that details the use of this compound as a monomer or precursor for conductive polymers. The presence of bromo and chloro-alkyl substituents could theoretically be used for further chemical modifications or to influence the polymer's properties, but such research has not been published.

Polymeric Scaffolds with Tunable Properties

Polymeric scaffolds are crucial in fields like tissue engineering and catalysis, providing structural support and a template for the growth of cells or the anchoring of catalytic nanoparticles. The properties of these scaffolds, such as biodegradability, porosity, and mechanical strength, can often be tuned by the choice of monomer. Furan derivatives are being explored for the creation of novel polymeric scaffolds, sometimes utilizing the reversible Diels-Alder reaction involving the furan ring to create self-healing or responsive materials. However, there are no available studies that specifically employ this compound in the fabrication of such scaffolds. The specific functionalities of this compound could potentially be leveraged to control scaffold properties, but this remains a hypothetical application without supporting research.

Intermediate in the Synthesis of Agrochemicals or Industrial Chemicals

The structural motifs present in this compound, including the substituted furan ring and halogenated alkyl chain, suggest its potential as an intermediate in the synthesis of more complex molecules. Halogenated organic compounds are frequently used as building blocks in the chemical industry to construct agrochemicals and other industrial products through various coupling and substitution reactions. For instance, brominated aromatics can undergo reactions like Suzuki or Stille coupling to form new carbon-carbon bonds.

Despite this theoretical potential, there is no specific documentation in the scientific or patent literature that identifies this compound as a key intermediate in the synthesis of any particular agrochemical or industrial chemical. While it is plausible that this compound could be used in proprietary industrial processes that are not publicly disclosed, there is no evidence to support this in the available resources. The role of similar brominated compounds in organic synthesis is well-established, but specific examples involving this compound are absent.

Environmental Transformation and Degradation Pathways of 2 Bromo 4 3 Chloro 2 Methylpropyl Furan Academic Environmental Chemistry

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation, occurring without the involvement of living organisms, is a crucial determinant of the environmental persistence of synthetic organic chemicals. For 2-Bromo-4-(3-chloro-2-methylpropyl)furan, the primary abiotic degradation mechanisms are expected to be hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of this compound to hydrolysis will largely depend on the stability of the carbon-halogen bonds and the furan (B31954) ring structure. The furan ring itself can undergo acid-catalyzed hydrolysis, leading to ring-opening and the formation of dicarbonyl compounds. chemtube3d.com

Table 1: Estimated Hydrolytic Half-lives of Compounds with Similar Structural Moieties

| Structural Moiety | pH | Temperature (°C) | Estimated Half-life |

|---|---|---|---|

| Bromo-aromatic | 7 | 25 | Days to Years |

| Chloro-alkane | 7 | 25 | Weeks to Months |

Note: This table provides estimated values based on general principles of organic chemistry and the behavior of analogous compounds.

Photolysis, the degradation of a compound by light, is another significant abiotic pathway. This compound is expected to absorb ultraviolet (UV) radiation, which can lead to the cleavage of the carbon-bromine and carbon-chlorine bonds. The energy from UV light can excite the molecule, leading to the homolytic cleavage of the C-Br bond, which is generally weaker than the C-Cl bond, to form a furan radical and a bromine radical.

In aqueous environments, the presence of photosensitizers like dissolved organic matter can accelerate photodegradation. nih.govresearchgate.net In the atmosphere, direct photolysis and reaction with photochemically generated reactive oxygen species will contribute to its degradation.

Biotic Transformation Mechanisms by Microbial Systems (Enzymatic Processes)

Microbial degradation is a key process for the removal of many organic pollutants from the environment. While specific studies on this compound are lacking, the biodegradation of other furan derivatives has been documented. universiteitleiden.nl Microorganisms, particularly bacteria and fungi, have evolved enzymatic pathways to break down furan-containing compounds. researchgate.netnih.gov

The initial steps in the microbial degradation of furans often involve oxidation or reduction reactions catalyzed by various enzymes. nih.govresearchgate.net For instance, cytochrome P450 monooxygenases can hydroxylate the furan ring, leading to the formation of reactive intermediates that can undergo further degradation. nih.gov The alkyl side chain can also be a target for microbial metabolism. The presence of halogen atoms can sometimes hinder microbial degradation, but some microorganisms are capable of dehalogenation.

Several strains of Pseudomonas have been identified that can utilize furan derivatives as a source of carbon and energy. nih.gov The proposed degradation pathway for some furans involves conversion to 2-furoic acid, which is then metabolized to a primary intermediate, 2-oxoglutarate. nih.gov

Atmospheric Reactivity with Key Oxidants (e.g., Hydroxyl Radicals, Ozone, Nitrate (B79036) Radicals)

Once volatilized into the atmosphere, this compound will be subject to degradation by reaction with key atmospheric oxidants. The most important of these are the hydroxyl radical (•OH) during the daytime, the nitrate radical (NO₃•) during the nighttime, and ozone (O₃). acs.orgnih.govresearchgate.netlu.se

The reaction with hydroxyl radicals is expected to be a major atmospheric removal process for furan and its derivatives. acs.orgnih.govacs.org The •OH radical can add to the double bonds of the furan ring or abstract a hydrogen atom from the alkyl side chain. The rate of these reactions is generally fast, leading to relatively short atmospheric lifetimes. acs.orgacs.org

The reaction with nitrate radicals can also be a significant degradation pathway, especially at night in polluted areas. copernicus.org Similar to hydroxyl radicals, nitrate radicals can add to the furan ring. Reactions with ozone are generally slower for simple furans but can be more significant for highly substituted furans. acs.orgnih.govresearchgate.netlu.se

Table 2: Estimated Atmospheric Lifetimes of Furan and Related Compounds with Respect to Key Oxidants

| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|---|

| Furan | •OH | ~4 x 10⁻¹¹ acs.org | ~1 day |

| Furan | NO₃• | ~1.2 x 10⁻¹² acs.org | ~1 day |

| Furan | O₃ | ~2.4 x 10⁻¹⁸ acs.org | >1 year |

| 2-Methylfuran | •OH | ~1.3 x 10⁻¹⁰ acs.org | ~8 hours |

Note: The atmospheric lifetime is dependent on the concentration of the oxidant. The values presented are estimations based on typical atmospheric concentrations.

Environmental Fate Modeling and Pathway Prediction

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. rsc.org For this compound, a multimedia fate model could be employed to estimate its partitioning between air, water, soil, and sediment. reviewboard.ca Key inputs for such models include the compound's physical-chemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient), which are currently not experimentally determined for this specific molecule.

Based on its structure, it is expected to have moderate hydrophobicity and some potential for bioaccumulation. The presence of halogen atoms will influence its partitioning behavior. Fate models for halogenated dioxins and furans suggest that these types of compounds can be persistent and undergo long-range transport. reviewboard.cagreenpeace.to

Identification of Transformation Products in Environmental Matrices